molecular formula C14H17F3O2 B8080472 6-(3,5-Dimethylphenoxy)-1,1,1-trifluorohexan-2-one

6-(3,5-Dimethylphenoxy)-1,1,1-trifluorohexan-2-one

Cat. No.: B8080472
M. Wt: 274.28 g/mol
InChI Key: JXLQDIXVLLSPFP-UHFFFAOYSA-N
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Description

The compound identified as “6-(3,5-Dimethylphenoxy)-1,1,1-trifluorohexan-2-one” is a chemical entity with specific properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for “6-(3,5-Dimethylphenoxy)-1,1,1-trifluorohexan-2-one” would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This process would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

“6-(3,5-Dimethylphenoxy)-1,1,1-trifluorohexan-2-one” can undergo various types of chemical reactions, including but not limited to:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions would depend on the specific type of reaction being performed. For example:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

    Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions would depend on the specific reactants and conditions used. For example, oxidation reactions might produce oxides, reduction reactions might produce alcohols or hydrocarbons, and substitution reactions might produce halogenated compounds.

Scientific Research Applications

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: It may have applications in biochemical studies or as a probe in molecular biology.

    Medicine: It could be investigated for potential therapeutic uses or as a diagnostic tool.

    Industry: It might be used in the production of specialty chemicals or materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “6-(3,5-Dimethylphenoxy)-1,1,1-trifluorohexan-2-one” include other chemical entities with comparable structures and properties. Examples of similar compounds might include those with similar functional groups or molecular frameworks.

Uniqueness

The uniqueness of “this compound” lies in its specific chemical structure and the resulting properties and applications. Compared to other similar compounds, it may offer distinct advantages in terms of reactivity, stability, or biological activity.

Conclusion

“this compound” is a compound with significant potential in various scientific fields. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds highlight its importance and versatility. Further research and development could uncover additional uses and benefits of this compound.

Properties

IUPAC Name

6-(3,5-dimethylphenoxy)-1,1,1-trifluorohexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3O2/c1-10-7-11(2)9-12(8-10)19-6-4-3-5-13(18)14(15,16)17/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLQDIXVLLSPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCCCC(=O)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)OCCCCC(=O)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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